(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
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Overview
Description
(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable methods.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Triazole derivatives can act as inhibitors for various enzymes, making them useful in biochemical research.
Antimicrobial Agents: Some triazole compounds exhibit antimicrobial properties.
Medicine
Pharmaceuticals: Triazole derivatives are used in the development of drugs for treating infections, cancer, and other diseases.
Diagnostics: These compounds can be used in diagnostic assays and imaging.
Industry
Agriculture: Triazole compounds are used in the formulation of pesticides and herbicides.
Textiles: These compounds can be used in dyeing and finishing processes.
Mechanism of Action
The mechanism of action of (2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1-Methyl-1H-1,2,3-triazole: A methylated triazole derivative.
Propan-2-amine: A simple amine compound without the triazole ring.
Uniqueness
(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride is unique due to its specific combination of a triazole ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
(2R)-1-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-4-10(2)9-8-6;;/h4-5H,3,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHGLAEHAAHAI-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN(N=N1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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